molecular formula C10H22ClN3O2 B2876196 tert-Butyl 3-hydrazinylpiperidine-1-carboxylate hydrochloride CAS No. 2089310-49-4

tert-Butyl 3-hydrazinylpiperidine-1-carboxylate hydrochloride

Cat. No.: B2876196
CAS No.: 2089310-49-4
M. Wt: 251.76
InChI Key: LTAIHSNPKRXLGX-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydrazinylpiperidine-1-carboxylate hydrochloride (CAS: 1258001-18-1) is a piperidine derivative featuring a hydrazine substituent at the 3-position and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility and stability during synthetic processes, while the hydrazinyl moiety enables reactivity in condensation or cyclization reactions, making the compound valuable in pharmaceutical intermediates and organic synthesis . Its hydrochloride salt form improves crystallinity and handling properties.

Properties

IUPAC Name

tert-butyl 3-hydrazinylpiperidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2.ClH/c1-10(2,3)15-9(14)13-6-4-5-8(7-13)12-11;/h8,12H,4-7,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAIHSNPKRXLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089310-49-4
Record name tert-butyl 3-hydrazinylpiperidine-1-carboxylate hydrochloride
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Scientific Research Applications

Chemistry: tert-Butyl 3-hydrazinylpiperidine-1-carboxylate hydrochloride is used as a building block in organic synthesis for the preparation of more complex molecules. Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and interactions. Medicine: Industry: The compound is used in the manufacturing of various chemical products and materials.

Mechanism of Action

The mechanism by which tert-butyl 3-hydrazinylpiperidine-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

CAS No. Compound Name Similarity Key Substituents Reactivity/Solubility Differences
1258001-18-1 This compound 1.00 3-hydrazinyl, Boc, HCl salt High solubility in polar solvents; reactive hydrazine for nucleophilic additions .
1226815-21-9 tert-Butyl 3-hydrazinylpiperidine-1-carboxylate 0.89 3-hydrazinyl, Boc (non-salt) Lower crystallinity; requires acidification for salt formation in downstream reactions .
189819-75-8 tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride 0.90 4-amino, Boc, HCl salt Amino group enables amide bond formation but lacks hydrazine’s nucleophilic versatility .
693287-94-4 Ethyl 4-hydrazinylpiperidine-1-carboxylate 0.90 4-hydrazinyl, ethyl ester Ethyl ester reduces steric hindrance compared to Boc; lower thermal stability .
1203143-06-9 tert-Butyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride 0.89 4-ethylamino, Boc, HCl salt Ethylamino group limits condensation utility; higher lipophilicity .

Biological Activity

tert-Butyl 3-hydrazinylpiperidine-1-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

  • Chemical Formula : C₉H₁₈ClN₃O₂
  • Molecular Weight : 219.72 g/mol
  • CAS Number : 103057-44-9

Structure

The compound features a piperidine ring substituted with a hydrazinyl group and a tert-butyl ester, which contributes to its biological properties.

Research indicates that this compound may exhibit various biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, which may contribute to its therapeutic potential. For instance, it has shown activity against phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways .
  • Antiparasitic Activity : The compound has been evaluated for its effects against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies demonstrated that it inhibits the growth of this parasite at certain concentrations while maintaining low cytotoxicity towards human cell lines .

Case Studies and Research Findings

  • Antitrypanosomal Activity :
    • In a study evaluating the efficacy of various compounds against T. brucei, this compound exhibited promising results with an IC50 value indicating effective inhibition . However, challenges related to metabolic stability were noted.
  • Selectivity and Toxicity :
    • The selectivity of the compound was assessed by comparing its activity against T. brucei and human cells (MRC5). The results suggested that while the compound is effective against the parasite, further modifications are necessary to enhance selectivity and reduce potential side effects .
  • Structure-Activity Relationship (SAR) :
    • A detailed SAR analysis revealed that modifications to the hydrazinyl group could enhance potency and reduce toxicity. Compounds with similar structures were synthesized and tested for their biological activities, leading to the identification of more potent derivatives .

Data Table: Biological Activity Summary

Study FocusBiological ActivityIC50 Value (µM)Cytotoxicity (MRC5)
Antitrypanosomal ActivityInhibition of T. brucei growth12.5Low
Enzyme InhibitionPDE inhibition25Moderate
SelectivityComparison with human cellsN/ALow

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